N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

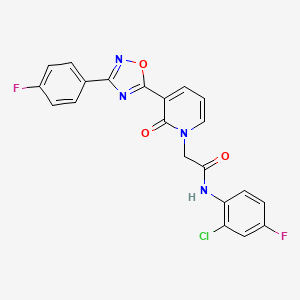

The compound N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide features a multifunctional structure combining a 2-oxopyridine core, a 1,2,4-oxadiazole ring, and substituted phenyl groups.

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF2N4O3/c22-16-10-14(24)7-8-17(16)25-18(29)11-28-9-1-2-15(21(28)30)20-26-19(27-31-20)12-3-5-13(23)6-4-12/h1-10H,11H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKKZLKWDMAAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₉ClF₃N₄O

- Molecular Weight : 299.676 g/mol

- IUPAC Name : this compound

The presence of the oxadiazole ring is significant due to its established bioactivity in various pharmacological contexts.

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer properties. A study highlighted that derivatives of oxadiazoles demonstrated cytotoxic effects against multiple cancer cell lines. For instance:

These findings suggest that this compound may exert similar effects due to its structural similarities with other effective oxadiazole derivatives.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer progression. Notably:

- Inhibition of EGFR : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival.

- Induction of Apoptosis : Various studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through different pathways, including caspase activation and mitochondrial disruption .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of compounds related to this compound:

-

Study on Growth Inhibition : A series of synthesized oxadiazole derivatives were tested for their growth inhibitory effects on various cancer cell lines, revealing significant activity against leukemia and breast cancer cells with growth percentages significantly lower than control groups .

Compound Cell Line Growth Percent (%) N-(4-chlorophenyl)-5-(4-fluorophenyl) MDA-MB-435 (Melanoma) 6.82 N-(3-chloro-4-fluorophenyl) T47D (Breast Cancer) 34.27

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Core Heterocycle Comparison

Key Observations :

Substituent Effects on Bioactivity and Physicochemical Properties

Table 2: Substituent Impact Analysis

Key Observations :

- The 2-chloro-4-fluorophenyl group in the target compound may offer superior target binding compared to 3-chloro-4-fluorophenyl () due to positional isomerism affecting steric interactions .

- Fluorine at the 4-position on phenyl rings (target and ) is a common strategy to enhance metabolic stability and passive diffusion .

Hydrogen Bonding and Crystal Packing

The target compound’s 1,2,4-oxadiazole and 2-oxopyridine moieties likely participate in hydrogen-bonding networks, as observed in analogous structures (e.g., ). Etter’s graph-set analysis () suggests that such interactions stabilize crystal lattices and influence solubility . In contrast, triazole derivatives () with sulfanyl groups may form weaker hydrogen bonds, reducing crystallinity but improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.